ethyl (3S)-3-amino-3-(6-methoxynaphthalen-2-yl)propanoate
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Overview
Description
Ethyl (3S)-3-amino-3-(6-methoxynaphthalen-2-yl)propanoate is a chemical compound with a complex structure that includes an amino group, a methoxy-substituted naphthalene ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3S)-3-amino-3-(6-methoxynaphthalen-2-yl)propanoate typically involves the reaction of 6-methoxynaphthalene-2-carboxylic acid with ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-3-amino-3-(6-methoxynaphthalen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under specific conditions.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield a nitro compound, while reduction can produce the corresponding amine .
Scientific Research Applications
Ethyl (3S)-3-amino-3-(6-methoxynaphthalen-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or analgesic properties.
Mechanism of Action
The mechanism of action of ethyl (3S)-3-amino-3-(6-methoxynaphthalen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to inflammation and pain .
Comparison with Similar Compounds
Ethyl (3S)-3-amino-3-(6-methoxynaphthalen-2-yl)propanoate can be compared with other similar compounds, such as:
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound has a similar structure but includes an indole moiety instead of an ethyl ester group.
2-(6-Methoxynaphthalen-2-yl)propanoate derivatives: These compounds share the methoxynaphthalene core but differ in their functional groups and side chains.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19NO3 |
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Molecular Weight |
273.33 g/mol |
IUPAC Name |
ethyl (3S)-3-amino-3-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C16H19NO3/c1-3-20-16(18)10-15(17)13-5-4-12-9-14(19-2)7-6-11(12)8-13/h4-9,15H,3,10,17H2,1-2H3/t15-/m0/s1 |
InChI Key |
SZJJDPBSOKLZAH-HNNXBMFYSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)N |
Canonical SMILES |
CCOC(=O)CC(C1=CC2=C(C=C1)C=C(C=C2)OC)N |
Origin of Product |
United States |
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